N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes four ethenylphenyl groups attached to an ethane-1,2-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 4-ethenylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its ethenylphenyl groups can participate in π-π stacking interactions, affecting the compound’s physical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its use as a chelating agent in coordination chemistry.
Tetrakis(4-aminophenyl)ethene: Utilized in the synthesis of luminescent materials and sensors.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
496800-99-8 |
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Molecular Formula |
C38H40N2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H40N2/c1-5-31-9-17-35(18-10-31)27-39(28-36-19-11-32(6-2)12-20-36)25-26-40(29-37-21-13-33(7-3)14-22-37)30-38-23-15-34(8-4)16-24-38/h5-24H,1-4,25-30H2 |
InChI Key |
VDZNWDHKNHUENB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(CCN(CC2=CC=C(C=C2)C=C)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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